An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a combination of electron-withdrawing and electron-donating groups, imparts specific electronic and steric properties that are highly sought after in the design of novel molecules. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and expert analysis to support its application in research and development.
Molecular Structure and Isomeric Context
The precise arrangement of substituents on the benzene ring is critical in determining the physical and chemical properties of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene. The IUPAC name specifies the exact location of each group, which is essential for differentiating it from its various isomers.
Molecular Diagram
Caption: Molecular structure of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene.
Core Physical Properties
Direct experimental data for 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is not extensively available in the public domain. However, by examining the properties of closely related isomers and understanding the influence of its constituent functional groups, we can provide a well-grounded estimation of its physical characteristics.
Summary of Key Physical Properties
| Property | Value | Source/Method |
| CAS Number | 1823372-35-5 | Chemical Abstract Service |
| Molecular Formula | C₇H₅BrClFO | - |
| Molecular Weight | 239.47 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined; likely in the range of 50-100 °C | Estimation based on isomers |
| Boiling Point | Not experimentally determined; likely >250 °C | Estimation based on isomers |
| Density | Not experimentally determined; likely >1.6 g/cm³ | Estimation based on isomers |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General principle for halogenated aromatics |
In-depth Analysis of Physical Properties
Molecular Weight: The molecular weight of 239.47 g/mol is calculated from the atomic weights of its constituent atoms (7 carbons, 5 hydrogens, 1 bromine, 1 chlorine, 1 fluorine, and 1 oxygen). This value is fundamental for stoichiometric calculations in chemical reactions.
Melting and Boiling Points: The melting and boiling points of a molecule are primarily influenced by the strength of its intermolecular forces. For 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, these forces include London dispersion forces, which are significant due to the presence of heavy atoms like bromine and chlorine, and dipole-dipole interactions arising from the polar C-halogen and C-O bonds. The asymmetry of the substitution pattern is expected to result in a significant molecular dipole moment, leading to stronger dipole-dipole interactions compared to more symmetric isomers.
For comparison, consider the properties of related compounds:
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1-Bromo-4-chloro-2-methoxybenzene : Has a reported boiling point of 236.6 °C[1].
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4-Bromo-3-fluoroanisole : Has a reported melting point of 217-219 °C and a boiling point of 195.4 °C[2].
The presence of an additional chlorine atom and a fluorine atom in the target molecule, as well as the different substitution pattern, would likely lead to a higher melting and boiling point compared to these examples due to increased molecular weight and polarity.
Density: The high atomic masses of bromine and chlorine contribute significantly to the molecule's density. It is anticipated to be a dense solid, with a density greater than that of water. For instance, 1-Bromo-4-chloro-2-methoxybenzene has a reported density of approximately 1.6 g/cm³[1]. Given the additional fluorine atom, the density of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is expected to be in a similar or slightly higher range.
Solubility: The principle of "like dissolves like" governs solubility. As a largely nonpolar aromatic compound with polar functional groups, 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is expected to be readily soluble in a range of common organic solvents that can engage in dispersion and dipole-dipole interactions. Its insolubility in water is predicted due to the hydrophobic nature of the benzene ring and the inability of the molecule to form strong hydrogen bonds with water.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a definitive spectrum for 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is not publicly available, the following sections outline the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the surrounding substituents. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals. Six of these will be in the aromatic region (δ 100-160 ppm), and one will be in the aliphatic region for the methoxy carbon (δ 55-60 ppm). The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methoxy groups.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic, from -OCH₃): ~2950-2850 cm⁻¹
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C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
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C-O stretching (ether): ~1250-1000 cm⁻¹
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C-F stretching: ~1250-1000 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
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C-Br stretching: ~600-500 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in characteristic M, M+2, and M+4 peaks.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group, the halogen atoms, or cleavage of the aromatic ring, providing further structural information.
Experimental Protocols for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, the following standard methodologies are recommended.
Workflow for Physical Property Characterization
Caption: Experimental workflow for the determination of physical and spectroscopic properties.
Melting Point Determination (Capillary Method):
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A small, dry sample of the purified compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination (Micro-method):
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A small amount of the liquid sample is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed in the test tube.
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The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
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The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.
Density Measurement (Pycnometer Method):
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The weight of a clean, dry pycnometer is determined.
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The pycnometer is filled with the sample, and the weight is recorded.
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The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).
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The density of the sample is calculated by dividing its mass by its volume.
Solubility Testing:
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A small, measured amount of the solute is added to a measured volume of a solvent at a specific temperature.
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The mixture is agitated, and the solution is observed to see if the solute has completely dissolved.
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The process is repeated with different solvents to determine the solubility profile.
Conclusion
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a valuable compound for synthetic chemistry. While comprehensive experimental data on its physical properties is not yet widely available, this guide provides a robust framework for understanding its expected characteristics based on the principles of chemical structure and the properties of related molecules. The provided experimental protocols offer a clear path for researchers to determine these properties empirically, further enriching the collective knowledge of this important chemical entity.
References
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Chemical Abstracts Service. (n.d.). CAS Registry. Retrieved from [Link]
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Chemsrc. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]
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PINPOOLS. (n.d.). 4-Bromo-3-fluoroanisole. Retrieved from [Link]
